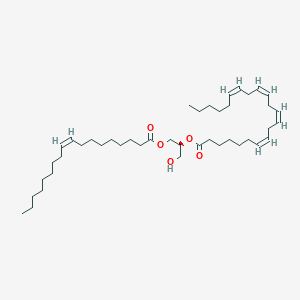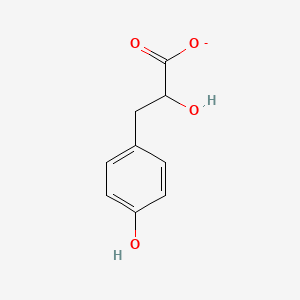
Tipepidine hibenzate
概要
説明
Tipepidine hibenzate is a synthetic, non-opioid antitussive and expectorant belonging to the thiambutene class. It acts as an inhibitor of G protein-coupled inwardly-rectifying potassium channels. The compound was discovered in the 1950s and developed in Japan in 1959. It is used as an antitussive and expectorant in various formulations, including tablets, powders, and syrups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tipepidine hibenzate involves the reaction of 3-(di-2-thienylmethylene)-1-methylpiperidine with 2-(4-hydroxybenzoyl)benzoic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the preparation of intermediates and their subsequent reactions to form the final compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Tipepidine hibenzate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
科学的研究の応用
Tipepidine hibenzate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used as an antitussive and expectorant, and studied for potential therapeutic effects in conditions like attention-deficit/hyperactivity disorder and depression.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems
作用機序
Tipepidine hibenzate exerts its effects by inhibiting G protein-coupled inwardly-rectifying potassium channels. This inhibition modulates the levels of monoamines in the brain, leading to increased dopamine levels in the nucleus accumbens. This action is partly responsible for its antidepressant-like effects. The compound also affects other molecular targets and pathways involved in neurotransmission and cellular signaling .
類似化合物との比較
Similar Compounds
- Noscapine
- Codeine
- Pholcodine
- Dextromethorphan
- Dimemorfan
- Racemorphan
- Dextrorphan
- Levorphanol
- Butamirate
- Pentoxyverine
- Cloperastine
- Levocloperastine
- Guaifenesin
- Timepidium bromide
Uniqueness
Tipepidine hibenzate is unique due to its non-opioid nature and its specific mechanism of action involving the inhibition of G protein-coupled inwardly-rectifying potassium channels. This sets it apart from other antitussive and expectorant compounds, which often act through different pathways or have opioid properties .
特性
IUPAC Name |
3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;2-(4-hydroxybenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS2.C14H10O4/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h3-4,6-7,9-10H,2,5,8,11H2,1H3;1-8,15H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEAAKGKVVTPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185068 | |
| Record name | Asverin H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31139-87-4 | |
| Record name | Benzoic acid, 2-(4-hydroxybenzoyl)-, compd. with 3-(di-2-thienylmethylene)-1-methylpiperidine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31139-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asverin H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIPEPIDINE HIBENZATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78578GFU8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tipepidine Hibenzate?
A: this compound is a centrally-acting antitussive drug. While its precise mechanism of action remains unclear, research suggests it primarily acts on the cough center in the medulla oblongata. [] It is classified as a non-narcotic antitussive, distinguishing it from opioid-based cough suppressants. []
Q2: What are some known adverse effects associated with this compound?
A2: While generally considered safe and well-tolerated, this compound has been associated with several adverse effects, including:
- Anaphylaxis: Although rare, there have been documented cases of anaphylactic shock following this compound administration. [, ]
- Skin Reactions: this compound has been implicated in cases of fixed drug eruption (FDE), a distinctive type of drug-induced skin reaction. [, ]
- Acute Confusional State: Overdose, particularly in elderly patients, has been linked to acute confusional states and other neurological symptoms. []
- Stevens-Johnson Syndrome (SJS): A case report described SJS in a pediatric patient suspectedly linked to this compound. []
Q3: What is the significance of the formulation of this compound as a suspended solution?
A: this compound is often formulated as a suspended solution, which can lead to sedimentation. This characteristic has been implicated in unintentional overdosage, particularly when the medication is not shaken thoroughly before administration. [] Pharmacists play a crucial role in educating patients about the importance of proper administration to prevent unintended adverse effects.
Q4: Are there any known drug resistance mechanisms associated with this compound?
A4: Currently, there is no published research indicating specific resistance mechanisms to this compound.
Q5: What analytical methods are employed to study this compound?
A5: Researchers utilize various analytical methods to investigate this compound, including:
- Drug Provocation Tests: These tests help identify the causative agent in suspected drug reactions, as demonstrated in cases of anaphylaxis and AGEP. [, ]
- Skin Prick Tests (SPTs): SPTs are used to assess immediate allergic reactions to suspected allergens, including medications like this compound. []
- Lymphocyte Stimulation Tests: These tests can help determine drug sensitivities and potential for immune-mediated reactions, as seen in the case report of SJS. []
- Measurement of Urinary Leukotriene E4: This biomarker is used to diagnose anaphylaxis, as its levels increase during allergic reactions. []
Q6: What are the future directions for this compound research?
A6: Future research on this compound could focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]hept-5-ynenitrile](/img/structure/B1241485.png)
![(2S)-2-[[(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1241486.png)

![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1241496.png)






